molecular formula C14H17N5O4S B2790251 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 869067-73-2

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2790251
CAS No.: 869067-73-2
M. Wt: 351.38
InChI Key: HVTGUMGQKNMKPI-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,2,4-triazine derivatives functionalized with a sulfanyl-acetamide moiety and an aryl substituent. Its structure features a 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine core linked via a sulfanyl bridge to an N-(3,4-dimethoxyphenyl)acetamide group.

Properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4S/c1-8-13(21)19(15)14(18-17-8)24-7-12(20)16-9-4-5-10(22-2)11(6-9)23-3/h4-6H,7,15H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTGUMGQKNMKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Attachment of the Dimethoxyphenyl Acetamide Moiety: This step involves the acylation of the triazine derivative with 3,4-dimethoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the sulfanyl group, potentially leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a triazine core exhibit significant antimicrobial properties. The specific compound has been studied for its effectiveness against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest. Further research is necessary to elucidate the specific pathways involved and to evaluate its efficacy in vivo .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown promise in reducing inflammatory markers in cell culture models, suggesting it may be useful as an anti-inflammatory agent. Continued investigation into its pharmacodynamics is warranted .

Herbicidal Activity

The compound's unique structure has led to investigations into its herbicidal properties. Studies have demonstrated that it can effectively inhibit the growth of certain weed species, making it a potential candidate for developing new herbicides. Its mechanism of action appears to involve disruption of metabolic pathways crucial for plant growth .

Plant Growth Regulation

In addition to herbicidal properties, there is emerging evidence that this compound may serve as a plant growth regulator. Research suggests that it can enhance root development and overall plant vigor under specific conditions, potentially aiding in crop yield improvements .

Synthesis of Novel Polymers

Due to its reactive functional groups, the compound can be utilized in the synthesis of novel polymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials. The incorporation of the triazine moiety into polymer backbones may impart enhanced thermal stability and mechanical strength .

Nanocomposite Materials

Research has explored the use of this compound in creating nanocomposite materials that exhibit improved electrical conductivity and thermal properties. These materials could find applications in electronic devices and energy storage systems .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial[PubChem] Effective against multiple bacterial strains
Anticancer[PubChem] Induces apoptosis in cancer cell lines
Herbicidal Inhibitory effects on weed growth
Plant Growth Enhances root development
Polymer Synthesis Development of polymers with improved properties
Nanocomposites Enhanced electrical conductivity

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine ring and sulfanyl group could play crucial roles in binding to these targets, while the dimethoxyphenyl acetamide moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s closest analogs differ in the substituents on the phenyl ring (Table 1). These modifications impact electronic, steric, and pharmacokinetic properties:

Compound Name Phenyl Substituent Key Features Reference
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide (Target) 3,4-dimethoxy Electron-rich aryl group; enhanced polarity
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide 2,4-dimethyl Moderate electron-donating effects; increased lipophilicity
2-[(4-Amino-6-methyl-5-oxo-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide 4-isopropyl Bulky substituent; reduced solubility, potential steric hindrance
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide 4-methoxy Antimicrobial activity demonstrated; simpler triazine-free structure

Impact on Physicochemical Properties

  • Melting Points : Analogous compounds with methoxy groups (e.g., 13b in ) exhibit higher melting points (~274–288°C) compared to methyl-substituted derivatives, likely due to stronger intermolecular interactions .
  • Synthetic Yields : Coupling reactions for methoxy-substituted aryl derivatives (e.g., 13b) achieve yields >95%, suggesting efficient synthesis pathways for similar structures .

Research Findings and Mechanistic Insights

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν~1660 cm⁻¹ (C=O stretch), ~2200 cm⁻¹ (C≡N in related cyano derivatives), and ~3300 cm⁻¹ (N-H stretches) .
  • NMR : The 3,4-dimethoxy protons would resonate as singlet(s) near δ 3.7–3.9 ppm, while the triazine NH₂ group appears as a broad signal at δ~7.2 ppm .

Theoretical Predictions

  • LogP : The 3,4-dimethoxy group lowers logP compared to methyl/isopropyl analogs, predicting better hydrophilicity.
  • Drug-likeness: Compliance with Lipinski’s rules is likely due to moderate molecular weight (<500 Da) and H-bond acceptors/donors .

Biological Activity

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5O3SC_{14}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 335.38 g/mol. The compound features a triazine ring structure that is known for its biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide. For instance:

  • Cytotoxicity Assays : In vitro studies have shown that derivatives of triazine compounds exhibit significant cytotoxic effects on various cancer cell lines. The IC50 values for some related compounds were reported to be in the range of 1.98 µg/mL to 3.77 µg/mL against human cancer cell lines such as A431 and SISO .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations have indicated that these compounds interact with specific proteins involved in cell survival pathways, suggesting a targeted mechanism .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related triazine derivatives:

  • Antibacterial Studies : Compounds similar to 2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide have demonstrated antibacterial effects comparable to standard antibiotics like norfloxacin. The structure activity relationship (SAR) analysis revealed that electron-withdrawing groups on the phenyl ring enhance antibacterial activity .
  • Broader Spectrum : The antimicrobial efficacy was assessed against both Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Structure Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly influence the biological activity of triazine derivatives:

Compound ModificationEffect on Activity
Presence of methyl groupsIncreases cytotoxicity
Electron-withdrawing groupsEnhances antibacterial properties
Substitution on phenyl ringAlters interaction with target proteins

Case Studies

In one notable study involving a library of triazine derivatives:

  • Study Design : Researchers screened multiple compounds against multicellular spheroids to evaluate their anticancer properties.
  • Findings : The study identified several promising candidates with significant growth inhibition in cancer cell lines, indicating the potential for clinical application .

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions must be optimized?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazinone core, followed by sulfanyl group introduction and acetamide coupling. Key steps include:

  • Thiolation : Use of sodium hydride or potassium carbonate as a base to facilitate sulfanyl group attachment .
  • Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol for intermediate stability .
  • Temperature control : Maintaining 60–80°C to prevent decomposition of sensitive intermediates . Methodological tip: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are most effective for confirming structural integrity and purity?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethoxyphenyl protons at δ 3.8–4.0 ppm) .
  • IR spectroscopy : Confirm key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the triazinone ring) .
  • Mass spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]+ expected at ~405 Da). Advanced tip: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex regions .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

  • Enzyme inhibition : Test against kinases or proteases due to the triazinone core’s affinity for ATP-binding pockets .
  • Anti-inflammatory activity : Use carrageenan-induced paw edema models, comparing efficacy to reference drugs (e.g., diclofenac) at 10 mg/kg doses .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to optimize biological efficacy?

  • Variation of substituents : Modify the 3,4-dimethoxyphenyl group to assess hydrophobicity effects (e.g., replace with halogenated or nitro groups) .
  • Triazinone core modifications : Introduce electron-withdrawing groups (e.g., -CN) to enhance electrophilic reactivity .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical binding interactions with target proteins .

Q. What strategies address contradictions in biological data across different assay systems?

  • Dose-response validation : Replicate assays with adjusted concentrations (e.g., 1–100 µM) to rule out off-target effects .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .
  • Statistical rigor : Apply ANOVA or mixed-effects models to differentiate assay variability from true biological differences .

Q. How can reaction yields be improved while minimizing byproduct formation?

  • Catalyst optimization : Screen palladium-based catalysts for Buchwald-Hartwig coupling during acetamide formation .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hrs to 2 hrs) and improve regioselectivity .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry accordingly .

Q. What methodologies elucidate the compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • In vitro ADME : Assess solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition .
  • In vivo PK : Administer via intravenous/oral routes in rodents, with serial blood sampling for LC-MS/MS quantification .
  • Tissue distribution : Use radiolabeled compound (e.g., ¹⁴C) to track accumulation in target organs .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Molecular dynamics simulations : Simulate binding stability with proteins (e.g., COX-2) over 100 ns trajectories .
  • QSAR modeling : Train models on IC₅₀ data to predict activity of novel analogs .
  • ADMET prediction : Use SwissADME or ADMETLab to filter compounds with unfavorable toxicity profiles .

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